molecular formula C36H51N3O7 B12813273 Emetine, 2'-(N-carboxyglycyl)-, tert-butyl ester CAS No. 15911-81-6

Emetine, 2'-(N-carboxyglycyl)-, tert-butyl ester

Cat. No.: B12813273
CAS No.: 15911-81-6
M. Wt: 637.8 g/mol
InChI Key: AVDIGXKFDNTSGD-UHFFFAOYSA-N
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Description

Emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester is a derivative of emetine, a well-known alkaloid extracted from the ipecac root

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester typically involves the esterification of emetine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in various synthetic pathways.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, derivatives of emetine are explored for their potential therapeutic properties. Emetine itself is known for its anti-protozoal activity, and its derivatives are being investigated for similar or enhanced biological activities.

Industry

In the pharmaceutical industry, emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester can be used in the development of new drugs. Its chemical properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester involves its interaction with biological macromolecules. It can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the elongation of the polypeptide chain. This action is similar to that of emetine, which is known to inhibit protein synthesis in protozoa.

Comparison with Similar Compounds

Similar Compounds

    Emetine: The parent compound, known for its anti-protozoal activity.

    Dehydroemetine: A derivative with similar biological activity but different pharmacokinetic properties.

    Cephaeline: Another alkaloid from ipecac root with similar chemical structure and biological activity.

Uniqueness

Emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity

Properties

CAS No.

15911-81-6

Molecular Formula

C36H51N3O7

Molecular Weight

637.8 g/mol

IUPAC Name

tert-butyl N-[2-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C36H51N3O7/c1-9-22-21-38-12-10-23-16-30(42-5)32(44-7)18-26(23)28(38)14-25(22)15-29-27-19-33(45-8)31(43-6)17-24(27)11-13-39(29)34(40)20-37-35(41)46-36(2,3)4/h16-19,22,25,28-29H,9-15,20-21H2,1-8H3,(H,37,41)

InChI Key

AVDIGXKFDNTSGD-UHFFFAOYSA-N

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4C(=O)CNC(=O)OC(C)(C)C)OC)OC)OC)OC

Origin of Product

United States

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